Diisopropylaminoacetaldehyde diethyl acetal
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Overview
Description
Diisopropylaminoacetaldehyde diethyl acetal is an organic compound with the molecular formula C12H27NO2 and a molecular weight of 217.35 g/mol . It is a versatile chemical used in various synthetic reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylaminoacetaldehyde diethyl acetal can be synthesized through the reaction of diisopropylamine with acetaldehyde diethyl acetal under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Diisopropylaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines .
Scientific Research Applications
Diisopropylaminoacetaldehyde diethyl acetal is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the preparation of biologically active molecules.
Medicine: It plays a role in the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diisopropylaminoacetaldehyde diethyl acetal involves its interaction with specific molecular targets. It can act as a precursor in synthetic pathways, facilitating the formation of desired products through various chemical reactions. The pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- Diethylaminoacetaldehyde diethyl acetal
- Dimethylaminoacetaldehyde diethyl acetal
- Dipropylaminoacetaldehyde diethyl acetal
Comparison: Diisopropylaminoacetaldehyde diethyl acetal is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its diisopropylamino group provides steric hindrance, influencing its behavior in chemical reactions and making it suitable for specific applications.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO2/c1-7-14-12(15-8-2)9-13(10(3)4)11(5)6/h10-12H,7-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSXCKWLUITYIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(C(C)C)C(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289214 |
Source
|
Record name | n-(2,2-diethoxyethyl)-n-(propan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-38-6 |
Source
|
Record name | NSC59859 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2,2-diethoxyethyl)-n-(propan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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